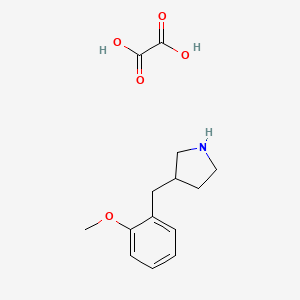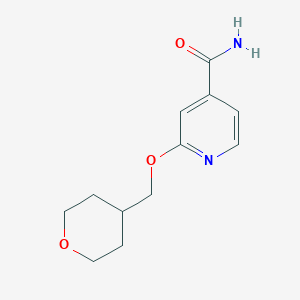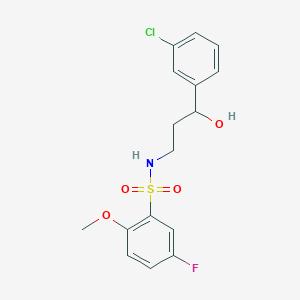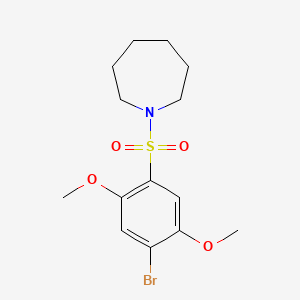![molecular formula C19H21N3O2 B2599978 N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide CAS No. 2094135-57-4](/img/structure/B2599978.png)
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide is not fully understood. However, it has been shown to interact with several cellular pathways, including the NF-κB pathway and the JAK/STAT pathway. These interactions may be responsible for the compound's anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide has been shown to possess several biochemical and physiological effects. These include the ability to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide in lab experiments is its ability to selectively target certain cellular pathways. This allows researchers to investigate the specific effects of this compound on these pathways. However, a limitation of using this compound is its potential toxicity, which must be carefully monitored in all experiments.
Orientations Futures
There are several future directions for research involving N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area is the investigation of its potential as a therapeutic agent in other areas, such as autoimmune diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide has been described in several scientific publications. One such method involves the reaction of 4-(2-oxoazetidin-1-yl)aniline with benzyl bromide and 2-bromoacetophenone in the presence of a base. This reaction results in the formation of the desired product, which can be purified using standard methods.
Applications De Recherche Scientifique
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide has been studied for its potential as a therapeutic agent in several areas of research. One such area is cancer treatment, where this compound has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the potential of this compound as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
IUPAC Name |
N-benzyl-2-[4-(2-oxoazetidin-1-yl)anilino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(19(24)20-13-15-5-3-2-4-6-15)21-16-7-9-17(10-8-16)22-12-11-18(22)23/h2-10,14,21H,11-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUJFQDDKPDTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC2=CC=C(C=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)





![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)


![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)